

(R)-enantiomer of Triaziflam biological activity

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Compound of Interest

Compound Name: **Triaziflam**
Cat. No.: **B178908**

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An In-depth Technical Guide on the Biological Activity of the (R)-enantiomer of **Triaziflam**

Introduction

Triaziflam is a synthetically derived herbicide belonging to the triazine class of compounds.^[1] It is classified by the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) under Group 29, which encompasses inhibitors of cellulose biosynthesis.^[1] A key characteristic of **Triaziflam** is its chirality, existing as two non-superimposable mirror images, or enantiomers: (R)-**Triaziflam** and (S)-**Triaziflam**.^[2] These enantiomers exhibit distinct biological activities, a phenomenon known as enantioselectivity.^[3] The commercial herbicidal product typically utilizes the (R)-enantiomer, as it is the more biologically potent isomer for specific modes of action, being up to 100 times more effective in inhibiting cell growth than its (S)-counterpart.^{[2][3]} This document provides a comprehensive technical overview of the biological activity of the (R)-enantiomer of **Triaziflam**, focusing on its mechanism of action, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action of (R)-**Triaziflam**

The herbicidal efficacy of (R)-**Triaziflam** stems from its multi-target action within plant cells, primarily disrupting fundamental processes of cell division and cell wall formation.^{[1][3]} This is in stark contrast to the (S)-enantiomer, which predominantly acts as an inhibitor of photosystem II electron transport (PET), similar to the well-known herbicide atrazine.^{[3][4]}

Primary Biological Activities:

- Mitotic Disruption: The most significant activity of (R)-**Triaziflam** is the disruption of mitosis. [3] Microscopic studies on maize root tips revealed that treatment with the (R)-enantiomer blocks cell division.[3][5] Specifically, chromosomes condense to a prometaphase state but cannot progress further through the mitotic cycle.[3][4] This arrest is caused by the interference with microtubule formation, leading to the loss of spindle and phragmoplast microtubule arrays.[3][5]
- Inhibition of Cellulose Biosynthesis: (R)-**Triaziflam** is a potent cellulose biosynthesis inhibitor (CBI).[1][6] Following treatment, a decrease in cortical microtubules is observed, which is linked to a subsequent decline in cellulose deposition in the cell walls.[3][5] This inhibition of the primary structural component of the plant cell wall compromises cellular integrity and leads to abnormal growth.[1]
- Phenotypic Effects: The cellular actions of (R)-**Triaziflam** manifest in clear, observable phenotypes in seedlings. It is a potent inhibitor of both root and shoot elongation at concentrations below 1 μ M.[3][4] A characteristic symptom of its activity is the swelling of meristematic root tips into a "club shape," which is a typical indicator for mitotic disrupter herbicides and CBIs.[3][4] This swelling is a direct consequence of isodiametric cell growth caused by the disruption of microtubule arrays and weakened cell walls.[3][5]

Quantitative Data Presentation

The biological activity of **Triaziflam**'s enantiomers is highly differentiated. The following table summarizes the key quantitative and qualitative comparisons based on available research.

Parameter	(R)-Triaziflam	(S)-Triaziflam	Reference Compound (Atrazine)
Primary Target	Mitotic Disruption & Cellulose Biosynthesis Inhibition[3]	Photosystem II Electron Transport (PET)[3]	Photosystem II Electron Transport (PET)
Growth Inhibition (Cleaver cells, dark)	High potency (up to 100x more potent than (S)-enantiomer)[2][3][4]	Low potency[3]	Not applicable
Seedling Growth Inhibition (Cress, Maize)	High potency (effective below 1 μ M)[3][4]	Clearly less active[3]	Not applicable
PET Inhibition (Hill Reaction)	Low activity	High activity, comparable to Atrazine[3][4]	High activity
Algae Growth Inhibition (Scenedesmus acutus)	Low activity	High activity, comparable to Atrazine[3][4]	High activity

Experimental Protocols

The characterization of (R)-**Triaziflam**'s biological activity involves several key experimental procedures.

Synthesis and Chiral Separation of Enantiomers

- Objective: To obtain enantiomerically pure (R)- and (S)-**Triaziflam** for biological testing.
- Methodology:
 - Synthesis: Racemic **Triaziflam** is synthesized through standard chemical processes, involving the construction of a 1,3,5-triazine ring with appropriate substitutions.[2]

- Chiral Resolution: The enantiomers are separated from the racemic mixture using high-performance liquid chromatography (HPLC). A chiral stationary phase, such as cellulose tris(3,5-dimethylphenylcarbamate), is employed for the separation.[1]
- Purity and Identity Confirmation: The enantiomeric purity of the separated fractions is confirmed using polarimetry and circular dichroism spectroscopy. The chemical identity of each enantiomer is validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).[1]

Seedling Growth Inhibition Assay

- Objective: To assess the inhibitory effect of the enantiomers on overall plant growth.
- Methodology:
 - Test Systems: Germinating seeds of cress (*Lepidium sativum*) and maize (*Zea mays*) are used.[3]
 - Treatment: Seedlings are grown in a suitable medium (e.g., agar plates or hydroponics) containing various concentrations of (R)-**Triaziflam**, (S)-**Triaziflam**, or a control solvent. Experiments are often conducted in the dark to isolate effects unrelated to photosynthesis. [3][4]
 - Analysis: After a set period (e.g., 48-72 hours), the lengths of the primary roots and shoots are measured. Morphological changes, such as the swelling of root tips, are visually inspected and documented.[3]

Microscopic Analysis of Cellular Effects

- Objective: To visualize the direct impact of (R)-**Triaziflam** on cell division and structure.
- Methodology:
 - Sample Preparation: Maize seedlings are treated with (R)-**Triaziflam** (e.g., at a concentration of 1 μ M) for specific time intervals (e.g., 4 and 24 hours).[3][4] The meristematic regions of the root tips are then excised, fixed, and prepared for microscopy.

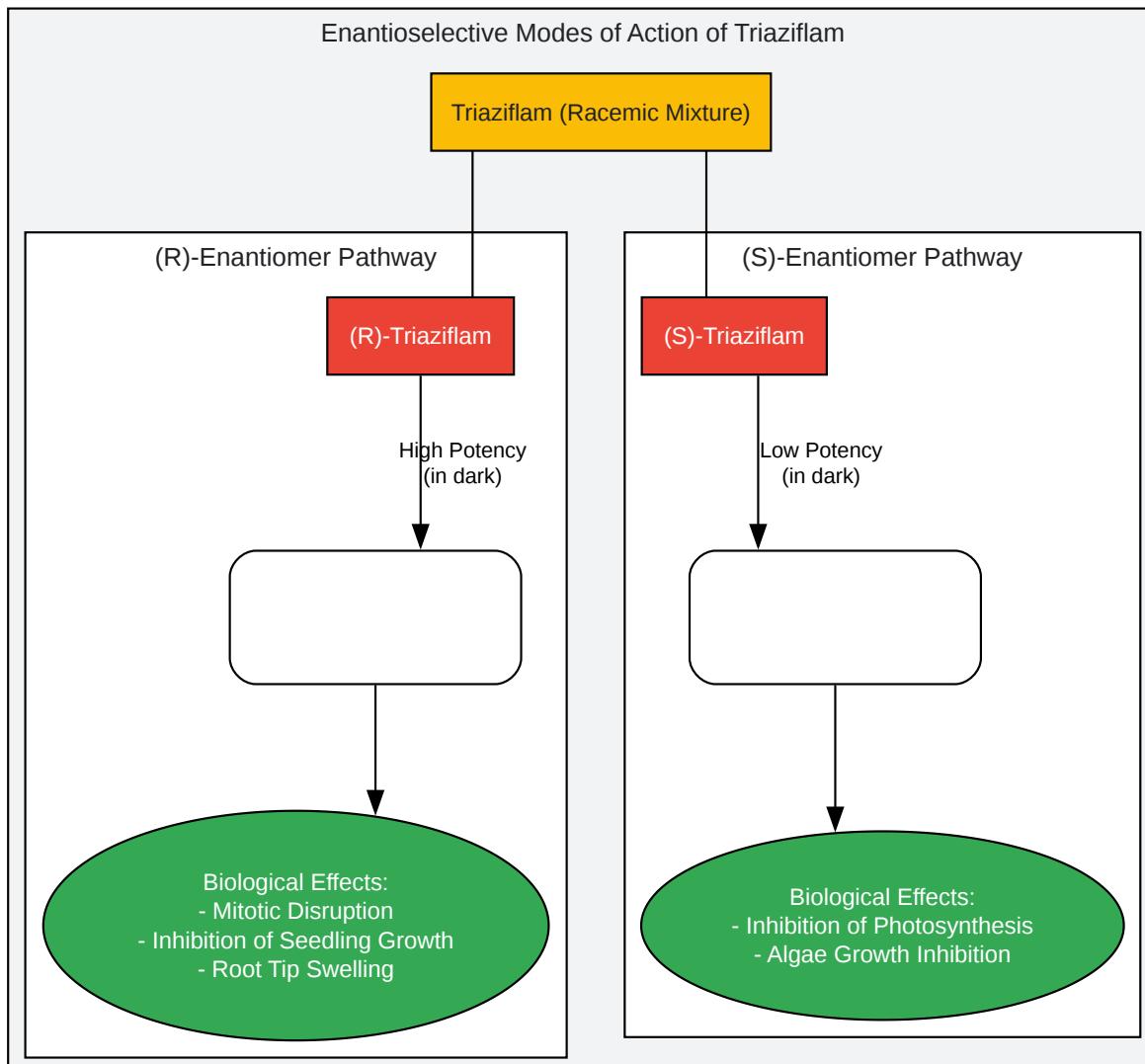
- Histochemical Staining: Techniques such as immunofluorescence staining are used to visualize microtubule structures (spindle, phragmoplast, and cortical arrays). DNA is counterstained (e.g., with DAPI) to observe chromosome condensation and mitotic stages.
- Microscopy: Samples are examined using fluorescence or confocal microscopy to identify abnormalities in cell division, such as prometaphase arrest and the disruption of microtubule organization.[3][5]

Cellulose Biosynthesis Inhibition Assay

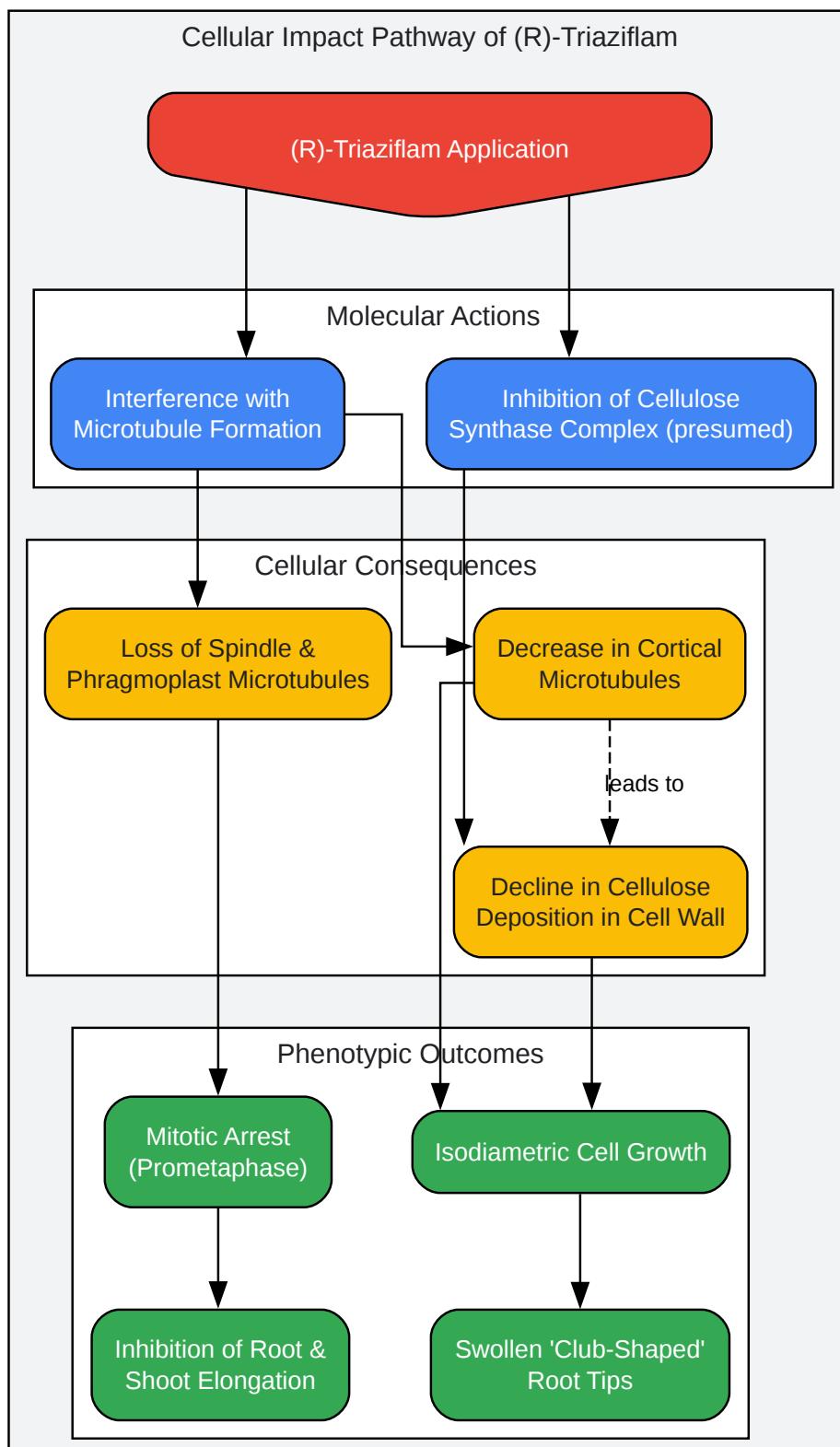
- Objective: To quantify the effect on cell wall formation.
- Methodology: A common method involves measuring the incorporation of a radiolabeled precursor into the cellulose fraction of the cell wall.
 - Treatment: Plant tissues or cell cultures are incubated with (R)-**Triaziflam**.
 - Radiolabeling: ^{14}C -glucose is added to the medium.[6]
 - Analysis: After a short incubation period (e.g., <2 hours), the cells are harvested, and the cell wall material is isolated. The amount of ^{14}C incorporated specifically into the acid-insoluble cellulose fraction is measured via scintillation counting. A reduction in incorporation compared to untreated controls indicates inhibition of cellulose synthesis.[6]

Visualizations

The following diagrams illustrate the key pathways and workflows related to the biological activity of (R)-**Triaziflam**.

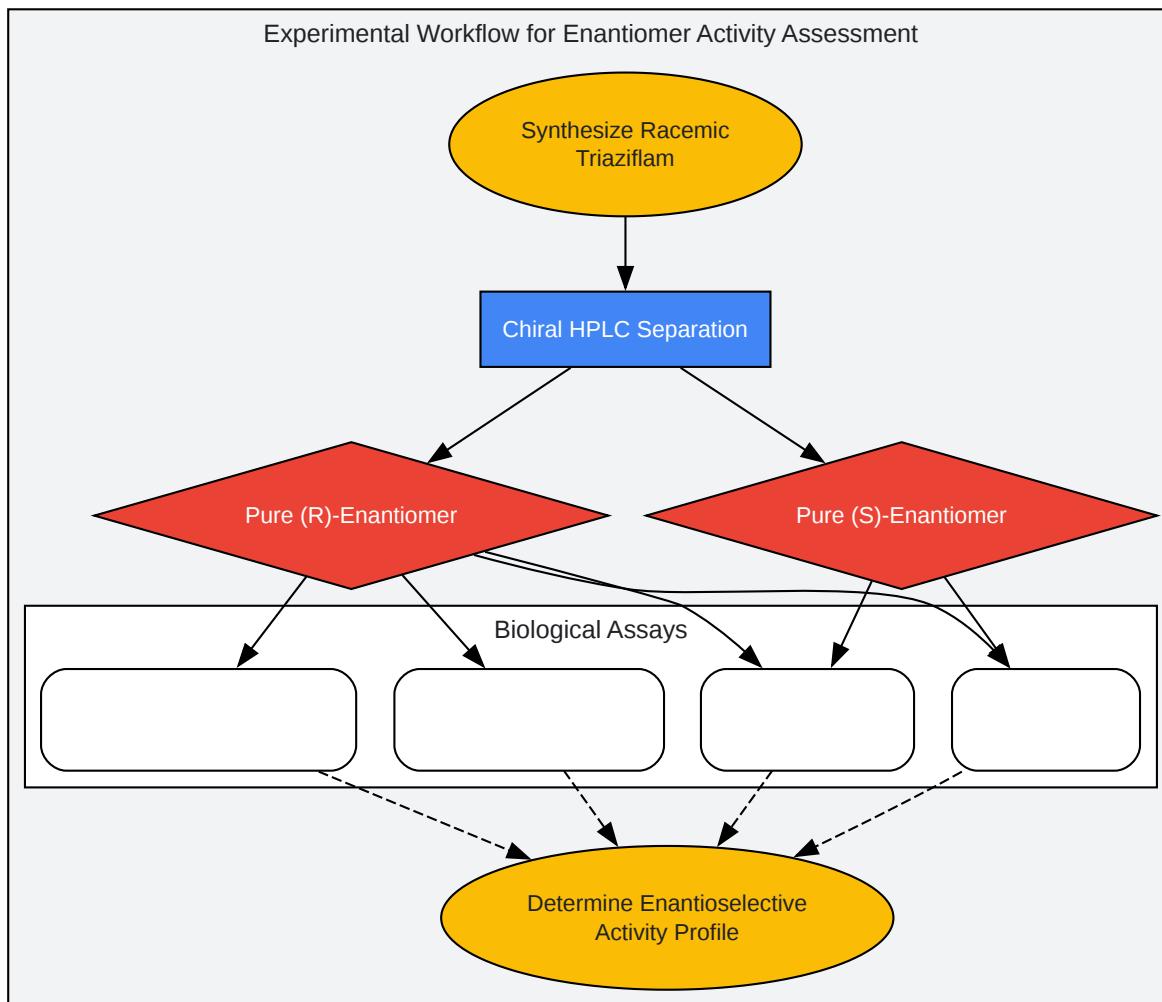
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Caption: Enantioselective modes of action of **Triaziflam**.



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Caption: (R)-**Triaziflam**'s cellular impact pathway.



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Caption: Experimental workflow for enantiomer activity assessment.

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